Shellac

Overview

Description

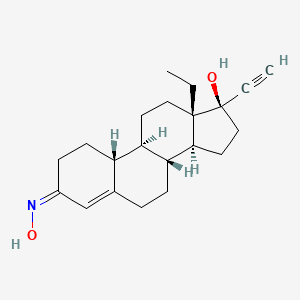

Shellac, also known as this compound, is a useful research compound. Its molecular formula is C30H50O11 and its molecular weight is 586.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Hair fixing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Electronics and Biointegration

Shellac is used in the fabrication of organic field-effect transistors (OFETs). It serves as a substrate and a high-quality dielectric layer. Its biocompatibility makes it ideal for electronics intended for biointegration and 'use-and-throw' applications. This compound-based OFETs exhibit hysteresis-free operation, advantageous for applications where biocompatibility is crucial (Irimia‐Vladu et al., 2013).

2. Food Industry Applications

In the food industry, this compound is valued for its pH-responsiveness, biodegradability, and biocompatibility. It's used in various aspects, including coating and preservation, due to its unique properties like low vapor permeability and good adhesion. The extraction and processing technology for this compound has matured, significantly enhancing its application in food-related products (Yuan et al., 2021).

3. Nanostructure and Physicochemical Properties

This compound's unique bicontinuous nanostructure is explored to understand its structure-property relations and aging phenomena. This understanding aids in its application in coatings, such as in drug or pesticide delivery systems, where control over its properties is essential (Bar & Bianco-Peled, 2021).

4. Wood Surface Treatments

This compound is used for decorative lacquers and as a wood sealer and finisher. Improvements in this compound's features, such as increased resistance to alcohols and UV irradiation, enhance its application in wood surface treatments (Licchelli et al., 2013).

5. Coating Enhancements

Modifications to this compound coatings, such as compounding with Jeffamine®, improve its mechanical properties and stability. This enhancement extends this compound's utility in the food industry, especially as a protective coating (Bar & Bianco-Peled, 2020).

6. Holographic Applications

Edible this compound holograms are explored for creating images, labels, and sensors on food and pharmaceutical products. This novel use leverages this compound's properties as a food biopolymer (Toropova & Fokina, 2019).

7. Polymer Ageing Studies

Research on this compound's molecular changes during ageing provides insights into its behavior and interactions in biological systems. This knowledge is crucial for its application in areas where polymer consistency and stability are key (Coelho et al., 2012).

8. Biomedical Applications

This compound-based bioactive nanofiber mats, designed for wound healing, showcase its potential in biomedical applications. These mats, enriched with therapeutic agents, offer controlled drug release and mimic the extracellular matrix (Vannuruswamy et al., 2015).

9. Paper Coating for Enhanced Properties

This compound-treated paper sheets show improved mechanical, physical, and antimicrobial properties, making them suitable for packaging applications. This use demonstrates this compound's versatility beyond traditional applications (Mohamed et al., 2019).

Mechanism of Action

Target of Action

Shellac, also known as lac resin, is a natural resin secreted by the female lac bug on trees in the forests of India and Thailand . It is primarily used in various industries, especially in the food and pharmaceutical industries . This compound’s primary targets are surfaces that require coating, such as wood, electrical insulations, and even food products . It acts as a tough natural primer, sanding sealant, tannin-blocker, odor-blocker, stain, and high-gloss varnish .

Mode of Action

This compound interacts with its targets by forming a protective layer. This layer acts as a barrier against external factors, providing insulation, sealing out moisture, and giving a glossy finish . The formation of this layer is influenced by the concentration of this compound, with higher concentrations leading to the formation of micro- and nanofibers .

Biochemical Pathways

This compound is composed of low molecular weight polyester macromolecules consisting of inter- and intra-esters of polyhydroxy aliphatic and sesquiterpene acids . Upon mild hydrolysis, this compound gives a complex mix of aliphatic and alicyclic hydroxy acids and their polymers . The exact composition varies depending on the source of the this compound and the season of collection .

Pharmacokinetics (ADME Properties)

It’s worth noting that this compound is biocompatible and non-toxic , suggesting it could be safely used in various applications without adverse effects.

Result of Action

The application of this compound results in a protective, glossy, and durable coating. It provides excellent insulation and seals out moisture . In the food industry, it is used as a glaze, enhancing the appearance of products . In the pharmaceutical industry, it is used in the formulation of certain medications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound becomes stiff over time , which can limit its use in certain applications. Modifications can be made to this compound to extend its usability . Additionally, the formation of this compound fibers increases with the concentration of this compound , suggesting that the environment in which this compound is processed can impact its properties and efficacy.

Safety and Hazards

Shellac is commonly consumed in foods and there isn’t enough reliable information to know if this compound is safe to use in larger amounts as medicine or what the side effects might be . Some people can have an allergy to this compound . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and avoid contacting with skin and eye .

Future Directions

Biochemical Analysis

Biochemical Properties

Shellac plays a significant role in biochemical reactions due to its unique composition. It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic and hydrophilic parts of this compound are made up of aleuritic acids and cyclic terpene acids, respectively, joined by ester linkages from the oxyacids . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s biocompatibility and non-toxicity make it suitable for use in biomedical applications, where it can interact with cellular components without causing adverse effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, potentially inhibiting or activating their activity. These binding interactions can lead to changes in gene expression and cellular function. The amphiphilic nature of this compound allows it to interact with both hydrophobic and hydrophilic biomolecules, enhancing its versatility in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and resistance to degradation, which makes it suitable for long-term applications. Prolonged exposure to environmental factors such as light and temperature can lead to gradual degradation, affecting its efficacy and function . Long-term studies have shown that this compound can maintain its properties for extended periods, making it a reliable material for various applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can exhibit toxic effects, including potential damage to organs and tissues . It is essential to determine the appropriate dosage to ensure the safety and efficacy of this compound in various applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. This compound’s unique composition allows it to participate in biochemical reactions, potentially altering the activity of metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function. This compound’s amphiphilic nature allows it to interact with various cellular components, facilitating its transport and distribution .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function. This compound’s ability to localize to different subcellular regions enhances its versatility in biochemical reactions and applications .

Properties

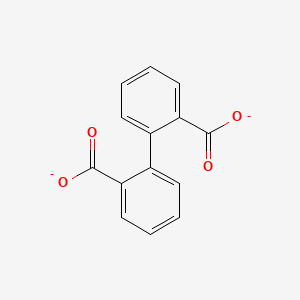

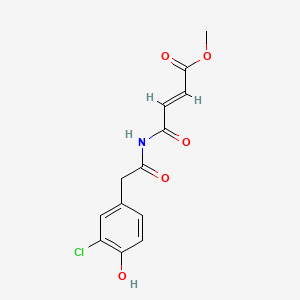

IUPAC Name |

(2R,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6.C15H30O5/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15;16-12-8-4-6-10-14(18)13(17)9-5-2-1-3-7-11-15(19)20/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21);13-14,16-18H,1-12H2,(H,19,20)/t8-,9-,10?,11-,14+,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGIYFNHBLSMPS-ATJNOEHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H]2CC3(C1CC[C@H]3C(=O)O)[C@H](C=C2C(=O)O)O)CO.C(CCCC(C(CCCCCO)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Bleached shellac — off-white, amorphous, granular resin; Wax-free bleached shellac — light yellow, amorphous, granular resin, Yellowish brittle sheets, crushed pieces, or powder; [Merck Index] Reddish brown odorless flakes; [Gesswein MSDS] | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Shellac | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water; freely (though very slowly) soluble in alcohol; slightly soluble in acetone | |

| Record name | SHELLAC | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

9000-59-3 | |

| Record name | Shellac | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Shellac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B1234866.png)

![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)

![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)

![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)